![molecular formula C11H10O2 B13796299 2(5H)-Furanone, 5-methyl-5-phenyl- CAS No. 53774-21-3](/img/structure/B13796299.png)
2(5H)-Furanone, 5-methyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 5-methyl-5-phenyl- typically involves the reaction of phenylhydantoin with methyl iodide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 5-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 2(5H)-Furanone derivatives as antimicrobial agents. For example, a compound known as F105 , which includes a chlorinated 2(5H)-furanone moiety, has shown selective antibacterial activity against Staphylococcus aureus, a significant pathogen responsible for various infections. F105 operates by inducing reactive oxygen species (ROS) formation, which damages bacterial proteins and disrupts biofilm integrity. This compound demonstrated a killing effect on biofilm-embedded S. aureus at concentrations as low as 32 µg/mL, while Gram-negative bacteria remained unaffected .
Case Study: Mechanism of Action
In a detailed study, researchers investigated the proteomic changes in S. aureus when exposed to F105. The results indicated significant down-regulation of several proteins involved in ROS defense mechanisms, suggesting that F105 effectively impairs the bacterial cell's ability to manage oxidative stress .
Chemical Synthesis and Material Science
Dyes and Photoconductors
2(5H)-Furanone compounds are also utilized in the synthesis of dyes and sensitizers for organic photoconductors. These compounds can react with various dye-forming agents to produce textile dyes that exhibit desirable color properties and stability under UV exposure. For instance, certain derivatives have been shown to enhance the stability of polyester materials like poly(ethylene terephthalate) when incorporated into their matrices .
Table 1: Applications of 2(5H)-Furanone in Material Science
Application Type | Description |
---|---|
Textile Dyes | Used in the synthesis of dyes through reactions with active methylene compounds |
UV Absorbers | Serve as stabilizers for polymers by absorbing harmful UV radiation |
Sensitizers | Function as sensitizers in electrophotography applications |
Environmental and Analytical Chemistry
Urban Aerosols
Research has identified 2(5H)-Furanone as a component in urban aerosol studies, where it plays a role in understanding the chemical composition of particulate matter. The photolytic behavior of furanones contributes to the formation of secondary organic aerosols, emphasizing their significance in atmospheric chemistry .
Summary and Future Directions
The applications of 2(5H)-Furanone, 5-methyl-5-phenyl-, span across medicinal chemistry, material science, and environmental studies. Its antimicrobial properties present promising avenues for developing new therapeutic agents against resistant bacterial strains. In material science, its role as a dye precursor and UV stabilizer highlights its utility in enhancing product longevity and performance.
Future research should focus on:
- Expanding Synthetic Routes : Developing more efficient synthetic pathways for producing various furanone derivatives.
- Investigating Broader Biological Activities : Exploring the potential of furanones against other pathogens and their mechanisms of action.
- Environmental Impact Studies : Assessing the implications of furanones in atmospheric chemistry and their effects on air quality.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 5-methyl-5-phenyl- involves its interaction with molecular targets such as the serotonin 5-HT2A receptor. By acting as an antagonist at this receptor, the compound inhibits platelet aggregation, making it a potential candidate for antiplatelet therapy . The molecular pathways involved include the inhibition of serotonin-induced platelet activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
5-(p-Methylphenyl)-5-phenylhydantoin: This compound is similar in structure but has a methyl group attached to the phenyl ring.
5-Methyl-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Another structurally related compound with a pyrimidine ring instead of a furanone ring.
Uniqueness
2(5H)-Furanone, 5-methyl-5-phenyl- is unique due to its specific furanone ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a serotonin 5-HT2A receptor antagonist also sets it apart in terms of its biological activity .
Biological Activity
2(5H)-Furanone, 5-methyl-5-phenyl- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and quorum sensing inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effectiveness against various pathogens, and potential applications in medicine.
1. Antimicrobial Activity
2(5H)-Furanone derivatives have been extensively studied for their antimicrobial properties. Specific research has demonstrated that compounds within this class exhibit significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2(5H)-Furanone Derivatives Against Bacteria
Compound | MIC (μg/mL) | Target Bacteria | Remarks |
---|---|---|---|
F105 | 8-16 | S. aureus | Effective against both MSSA and MRSA |
F105 | 32 | B. cereus | Kills 99.9% of cells |
F105 | >128 | E. coli | No significant effect observed |
F105 | 4 × MBC | Biofilm-embedded S. aureus | Complete eradication of biofilm |
Research indicates that the compound F105 not only inhibits the growth of bacteria but also effectively disrupts established biofilms, which are notoriously difficult to treat due to their protective matrix . The mechanism involves the induction of reactive oxygen species (ROS), leading to cellular damage and death of bacterial cells .
2. Quorum Sensing Inhibition
Another critical aspect of the biological activity of 2(5H)-furanones is their role as quorum sensing inhibitors (QSI). Quorum sensing is a communication mechanism used by bacteria to coordinate behavior based on population density. Furanones can mimic signaling molecules, disrupting communication pathways among bacteria.
Table 2: Quorum Sensing Inhibition Effects of 2(5H)-Furanones
Compound | Concentration (mg/mL) | Effect on AHL-mediated Behaviors |
---|---|---|
2(5H)-Furanone | 0.4 | Significant QS inhibition observed |
2(5H)-Furanone | 1 | Up to 52% inhibition with C12-HSL |
Studies show that at concentrations as low as 0.4 mg/mL, furanones can significantly inhibit the production of violacein in Serratia liquefaciens, a marker for quorum sensing activity . This suggests that furanones could be utilized in controlling biofilm formation and virulence factor expression in pathogenic bacteria.
3. Case Studies and Research Findings
Several case studies have focused on the effectiveness of furanones in clinical and environmental settings:
- Staphylococcus aureus Biofilms : In one study, furanone derivatives were tested against biofilms formed by S. aureus. The results indicated that these compounds could penetrate deep into the biofilm matrix and exert potent antibacterial effects, leading to complete eradication at specific concentrations .
- Environmental Biofouling : Another study explored the use of furanones in controlling biofouling in marine environments. The results showed that furanones could effectively reduce biofilm formation on surfaces exposed to seawater, suggesting potential applications in marine coatings .
4. Conclusion
The biological activity of 2(5H)-furanone, 5-methyl-5-phenyl-, particularly its antimicrobial properties and ability to inhibit quorum sensing, positions it as a promising candidate for therapeutic applications. Ongoing research is necessary to further elucidate its mechanisms and optimize its use in clinical settings.
This compound's potential extends beyond mere antibacterial activity; it may serve as a crucial tool in combating antibiotic resistance by targeting bacterial communication systems and biofilm formation pathways.
Properties
CAS No. |
53774-21-3 |
---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-methyl-5-phenylfuran-2-one |
InChI |
InChI=1S/C11H10O2/c1-11(8-7-10(12)13-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
JNYXOXHKFXEQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.